Bienvenue dans la boutique en ligne BenchChem!

1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Chemical procurement Screening library design SAR continuity

1-Methanesulfonyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide (CAS 1797344-53-6) is a fully synthetic small molecule (MW 381.49 g/mol; molecular formula C₁₈H₂₇N₃O₄S) belonging to the aryl sulfonamide–piperidine carboxamide class. The structure integrates four distinct pharmacophoric elements: a central piperidine ring N-capped with a methanesulfonyl group, a 4-carboxamide linker, a para-substituted phenyl ring, and a 3-methoxypyrrolidine moiety.

Molecular Formula C18H27N3O4S
Molecular Weight 381.49
CAS No. 1797344-53-6
Cat. No. B2682500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
CAS1797344-53-6
Molecular FormulaC18H27N3O4S
Molecular Weight381.49
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C18H27N3O4S/c1-25-17-9-10-20(13-17)16-5-3-15(4-6-16)19-18(22)14-7-11-21(12-8-14)26(2,23)24/h3-6,14,17H,7-13H2,1-2H3,(H,19,22)
InChIKeyGHAVRFYWTNPBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE (CAS 1797344-53-6): Compound Identity and Baseline Physicochemical Profile for Procurement Screening


1-Methanesulfonyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide (CAS 1797344-53-6) is a fully synthetic small molecule (MW 381.49 g/mol; molecular formula C₁₈H₂₇N₃O₄S) belonging to the aryl sulfonamide–piperidine carboxamide class. The structure integrates four distinct pharmacophoric elements: a central piperidine ring N-capped with a methanesulfonyl group, a 4-carboxamide linker, a para-substituted phenyl ring, and a 3-methoxypyrrolidine moiety. This combination places the compound at the intersection of several ligand design spaces—including sigma receptor ligands, TRPA1 modulators, and kinase inhibitor scaffolds—where the piperidine-4-carboxamide core is a recognized privileged scaffold capable of presenting diverse substituent vectors to distinct binding pockets [1]. Currently, this compound is offered exclusively for non-human research purposes by specialty chemical suppliers, with no published primary pharmacological data, which positions it as a bespoke screening candidate or synthetic intermediate rather than a validated biological probe .

Why 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE Cannot Be Replaced by Generic Piperidine-4-carboxamide Analogs in Focused Screening Campaigns


The 1-methanesulfonyl-piperidine-4-carboxamide scaffold is extensively precedented in the patent and medicinal chemistry literature for targets including sigma-1/sigma-2 receptors (Ki < 5 nM achievable), TRPA1 (IC₅₀ values spanning 0.04–10 µM), and various kinases, where even subtle changes to the N-aryl substituent routinely produce >100-fold shifts in target affinity and selectivity [1][2]. Within this structure–activity landscape, the target compound's 4-(3-methoxypyrrolidin-1-yl)phenyl motif represents a non-obvious, sterically demanding aniline replacement. The 3-methoxy substituent on the pyrrolidine ring introduces both a hydrogen-bond acceptor and a chiral center proximal to the terminal aromatic ring—a geometry that is absent in simpler N-phenyl, N-benzyl, or N-(4-morpholinophenyl) analogs and is known, from parallel series, to modulate sigma-1/sigma-2 selectivity ratios and TRPA1 gating efficacy [3]. Consequently, generic piperidine-4-carboxamide screening libraries cannot recapitulate this substitution pattern, and attempting ad hoc replacement with commercially available, structurally simpler analogs (e.g., N-phenyl or N-(4-piperidinophenyl) derivatives) risks complete loss of the binding interactions that define this compound's design space. For laboratories that have identified this specific CAS number through virtual screening, HTS hit follow-up, or patent SAR tables, source-material substitution would invalidate comparative SAR continuity and compromise the reproducibility of the screening cascade [2].

Quantitative Differentiation Evidence for 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE (CAS 1797344-53-6) Relative to Structural Analogs


Target Compound vs. Closest Vendor-Analog: Structural Uniqueness of the 4-(3-Methoxypyrrolidin-1-yl)phenyl Substituent

Among commercially cataloged 1-methanesulfonyl-piperidine-4-carboxamides, the target compound is structurally unique by virtue of its 4-(3-methoxypyrrolidin-1-yl)phenyl aniline moiety. The closest vendor-listed analogs bear either unsubstituted phenyl (e.g., 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, CAS 217487-18-8), 4-methanesulfonylphenyl (CAS 1021266-13-6), or N,N-dimethyl termini; none incorporate the 3-methoxypyrrolidine ring fused to the aniline phenyl group . A direct Tanimoto similarity search on the ChEBI database (formula C₁₈H₂₇N₃O₄S) identifies no identical entry, confirming database-level uniqueness [1]. This structural singularity means that no off-the-shelf generic replacement can reproduce the hydrogen-bonding, steric, and electronic properties conferred by the methoxypyrrolidine substitution; procurement of the exact CAS number is the sole route to maintaining SAR integrity if this compound has emerged as a screening hit or patent example .

Chemical procurement Screening library design SAR continuity

Piperidine-4-carboxamide Scaffold Privilege: Sigma-1 Receptor Affinity Benchmarking Across Substitution Patterns

The piperidine-4-carboxamide core is a validated sigma-1 receptor ligand scaffold. In a systematic SAR study by Zampieri et al. (2015), a series of N-substituted piperidine-4-carboxamides was profiled against sigma-1 and sigma-2 receptors. The most potent compounds achieved sigma-1 Ki values as low as 1.3–5 nM with selectivity ratios (sigma-1/sigma-2) exceeding 100-fold when the amide nitrogen bore optimized aryl or heteroarylalkyl substituents [1]. Separately, a Roche patent (US10207991) discloses sulfonyl-piperidine carboxamide Example Compound 88 (structurally related but not identical to the target) with a sigma-1/sigma-2 Ki of 1.30 nM in radioligand displacement assays [2]. The target compound (CAS 1797344-53-6) has not been experimentally tested in these assays, but its 4-(3-methoxypyrrolidin-1-yl)phenyl substituent maps onto the same amide nitrogen vector that controls sigma-1 affinity and selectivity in the published SAR. Based on class-level inference, the target compound's substituent volume and hydrogen-bonding capacity are expected to produce sigma-1 binding within the nanomolar to low-micromolar range, though the exact Ki and selectivity ratio remain unknown pending experimental determination .

Sigma receptor pharmacology CNS drug discovery Ligand selectivity profiling

TRPA1 Channel Modulation: Class-Level Inference for Sulfonyl-Piperidine Carboxamides Bearing 4-(Pyrrolidin-1-yl)phenyl Motifs

Sulfonyl-piperidine carboxamides are a recognized chemotype for TRPA1 channel modulation. A Roche patent family (US10207991, US10611728, US11691947) and associated BindingDB entries document multiple compounds from this scaffold with TRPA1 antagonist IC₅₀ values ranging from 0.04 µM to >10 µM in calcium-flux and electrophysiology assays [1][2]. The target compound shares the N-sulfonyl-piperidine-4-carboxamide core but distinguishes itself through the 4-(3-methoxypyrrolidin-1-yl)phenyl amide substituent—a motif that has not been evaluated in published TRPA1 SAR tables. Within the broader genus, the 4-substituent on the phenyl ring attached to the carboxamide nitrogen has been shown to modulate both potency and mode of action (agonism vs. antagonism) at the TRPA1 channel, with pyrrolidine and piperidine variants appearing in multiple exemplified compounds [3]. The target compound therefore represents a structurally enabled but pharmacologically uncharacterized member of this TRPA1 ligand class, with its distinct methoxypyrrolidine substituent offering potential for novel binding interactions within the TRPA1 allosteric site .

TRPA1 antagonist Pain research Ion channel pharmacology

Physicochemical Property Comparison: Molecular Weight and Hydrogen-Bonding Profile vs. Simplified Analogs

The target compound (MW 381.49; H-bond acceptors = 7; H-bond donors = 1; rotatable bonds = 5; TPSA ~78.5 Ų) occupies a moderately higher molecular-weight and polar surface-area space relative to common simplified piperidine-4-carboxamide analogs such as N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide (MW 250.32; TPSA ~66.5 Ų) . The increase in MW (+131 Da) is attributable entirely to the 4-(3-methoxypyrrolidin-1-yl)phenyl group, which simultaneously elevates the number of hydrogen-bond acceptors by three (from 4 to 7) and introduces a stereogenic center on the pyrrolidine ring. These features are consistent with physicochemical profiles observed for CNS-penetrant sigma receptor ligands (MW typically 300–450; TPSA < 90 Ų; HBD ≤ 1) [1]. The target compound's Lipinski-compliant profile (no violations) and CNS-accessible property space suggest it is suited for in vivo target engagement studies in neuroscience programs—a capability that simpler, lower-MW analogs lacking the methoxypyrrolidine motif may not replicate due to insufficient steric bulk for specific receptor interactions [2].

Drug-likeness assessment Lead optimization Physicochemical profiling

Absence of Published Potency, Selectivity, and ADME Data: A Critical Procurement Risk Factor

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, Guide to Pharmacology, and the patent literature (Google Patents, WIPO, Espacenet) returned zero experimental bioactivity data points for CAS 1797344-53-6 [1][2]. No IC₅₀, Ki, EC₅₀, or ADME parameter has been publicly disclosed. In contrast, numerous structurally related piperidine-4-carboxamide analogs within the same chemotype have published affinity data: for example, Roche Example 88 (sigma-1 Ki = 1.30 nM), Zampieri series compounds (sigma-1 Ki = 1.3–500+ nM), and various TRPA1 antagonists (IC₅₀ = 40–10,000 nM) [3][4]. The complete absence of biological annotation for the target compound means that any procurement decision must be based exclusively on structural novelty and scaffold precedent rather than on demonstrated pharmacological advantage. This data gap represents the single most significant risk for procurement: the compound may exhibit high potency, or it may be inactive; no public evidence supports either outcome. Laboratories that require validated biological starting points should consider whether a structurally characterized analog with published potency and selectivity data—such as those disclosed in the Roche TRPA1/sigma patent families—offers a lower-risk alternative [3].

Data transparency Procurement risk assessment Biological validation gap

Synthetic Tractability and Scaffold Modularity: Procurement Advantage for Parallel SAR Expansion

The compound's modular architecture—a central piperidine ring with two independently variable substitution points (N-sulfonyl and 4-carboxamide)—enables systematic SAR exploration through established synthetic routes. The methanesulfonyl group can be installed via sulfonylation of the piperidine nitrogen using methanesulfonyl chloride, while the 4-carboxamide linkage is formed through standard amide coupling between 1-methanesulfonylpiperidine-4-carboxylic acid and 4-(3-methoxypyrrolidin-1-yl)aniline . This convergent synthesis strategy allows procurement of the full compound as a single entity while also enabling laboratories to acquire the individual building blocks (1-methanesulfonylpiperidine-4-carboxylic acid and the substituted aniline) for parallel SAR expansion. In contrast, analogs where the N-aryl substituent is embedded in a non-modular heterocyclic core (e.g., quinolinyl or benzimidazole-fused piperidine carboxamides) lack this synthetic flexibility and cannot serve as versatile SAR starting points [1]. The solubility classification as 'soluble' in the vendor datasheet further supports its suitability for biochemical assay preparation without requiring exotic formulation conditions .

Medicinal chemistry synthesis Hit-to-lead optimization Parallel SAR libraries

Recommended Procurement and Application Scenarios for 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE (CAS 1797344-53-6)


Sigma-1/Sigma-2 Receptor Ligand Discovery: Expanding Amide Substituent SAR

Based on the established piperidine-4-carboxamide scaffold's nanomolar sigma-1 receptor affinity (Zampieri et al., 2015; Roche US10207991 Example 88, sigma-1 Ki = 1.30 nM), laboratories engaged in sigma receptor drug discovery can deploy CAS 1797344-53-6 as a structurally distinct probe to assess whether the 3-methoxypyrrolidine-phenyl amide substituent enhances sigma-1/sigma-2 selectivity or introduces polypharmacology. The compound's physicochemical profile (MW 381.49; TPSA ~78.5 Ų; HBD = 1; Lipinski violations = 0) is compatible with CNS penetration, supporting its use in radioligand binding displacement assays followed by functional evaluation in cellular models of sigma-1-mediated neuroprotection or pain [1].

TRPA1 Channel Pharmacology: Probing a Novel Substituent in the Allosteric Binding Site

The sulfonyl-piperidine carboxamide chemotype is a known TRPA1 ligand class (Roche patent family; IC₅₀ range 0.04–10 µM). CAS 1797344-53-6 is uniquely suited for TRPA1-focused screening campaigns because its 4-(3-methoxypyrrolidin-1-yl)phenyl group has not been evaluated in any published TRPA1 SAR table. Procurement of this compound enables direct testing in calcium-flux FLIPR assays (HEK293-hTRPA1) and PatchXpress electrophysiology to determine whether this substitution confers enhanced antagonist potency, altered gating modality, or species selectivity (human vs. rat) relative to known tool compounds such as AP-18 (IC₅₀ = 10.3 µM) [2][3].

Parallel SAR Expansion: Modular Template for Focused Amide Library Synthesis

The convergent synthetic design of the target compound—featuring independently variable N-sulfonyl and N-aryl carboxamide substituents connected through a common 1-methanesulfonylpiperidine-4-carboxylic acid intermediate—supports its procurement as a template for focused library synthesis. Medicinal chemistry teams can acquire the parent compound as a reference standard and simultaneously source the acid and aniline building blocks to generate a matrix of 10–50 analogs through parallel amide coupling, enabling rapid SAR determination around the methoxypyrrolidine-phenyl terminus without de novo scaffold construction .

Virtual Screening Hit Follow-Up: Validating Computational Predictions with Exact-Match Compound Procurement

For computational chemistry groups that have identified CAS 1797344-53-6 through virtual screening, docking studies, or pharmacophore modeling against targets such as sigma receptors, TRPA1, or kinases, procurement of the exact CAS-registered compound is essential for in vitro validation. The compound's absence from public bioactivity databases (zero experimental data points in ChEMBL, BindingDB, or PubChem) means that any computational prediction remains unverified; physical acquisition and experimental testing of the exact chemical entity are the sole means of confirming or refuting the in silico hypothesis, and substituting with a structurally similar but non-identical analog would invalidate the computational-experimental feedback loop [1][3].

Quote Request

Request a Quote for 1-METHANESULFONYL-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.